

# Cross-study comparison of Infliximab's safety and efficacy in pediatric IBD

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Inflexin*

Cat. No.: *B1251215*

[Get Quote](#)

## Infliximab in Pediatric IBD: A Comparative Analysis of Safety and Efficacy

A comprehensive review of clinical trial data on the use of Infliximab for the treatment of pediatric Inflammatory Bowel Disease (IBD), comparing its performance against other therapeutic alternatives. This guide is intended for researchers, scientists, and drug development professionals.

In the landscape of pediatric Inflammatory Bowel Disease (IBD) treatment, the anti-TNF- $\alpha$  monoclonal antibody Infliximab has become a cornerstone of therapy for both Crohn's disease (CD) and ulcerative colitis (UC). Its introduction has significantly improved outcomes for children and adolescents with moderate to severe disease who are refractory to conventional therapies. This guide provides a detailed cross-study comparison of Infliximab's safety and efficacy, drawing upon data from systematic reviews, meta-analyses, and clinical trials.

## Comparative Efficacy of Infliximab

The efficacy of Infliximab in pediatric IBD has been evaluated against other biologics, primarily Adalimumab, as well as other treatment modalities such as exclusive enteral nutrition (EEN) and standard of care.

## Infliximab vs. Adalimumab

Multiple studies have compared the effectiveness of Infliximab and Adalimumab, both anti-TNF- $\alpha$  agents, in pediatric Crohn's disease. A propensity score-matched analysis found no significant difference in the time to treatment escalation or the rate of serious adverse events between the two drugs.<sup>[1]</sup> Similarly, a systematic review and meta-analysis of prospective cohort studies showed no significant differences in maintaining endoscopic remission between Infliximab and Adalimumab.<sup>[2][3][4]</sup>

Real-world evidence from a Canadian multicenter cohort of children with Crohn's disease who were propensity score-matched also indicated comparable outcomes at one year. Steroid-free clinical remission was achieved by 59% of children treated with Infliximab and 63% of those treated with Adalimumab.<sup>[5]</sup> Another retrospective study on pediatric patients with ileocolonic Crohn's disease found that while a higher rate of steroid-free clinical remission was observed with Adalimumab at the end of the induction phase, the outcomes were comparable by 52 weeks.<sup>[6]</sup>

## Infliximab vs. Other Therapies

When compared to exclusive enteral nutrition for the induction of clinical remission in pediatric Crohn's disease, a meta-analysis of prospective cohort studies found no significant differences.<sup>[2][3][4]</sup> Likewise, comparisons with the standard of care for maintaining clinical remission at 6 and 12 months did not reveal any significant advantages for Infliximab.<sup>[2][3]</sup>

## Efficacy in Crohn's Disease vs. Ulcerative Colitis

Long-term studies suggest that the durability of Infliximab may be greater in pediatric Crohn's disease than in ulcerative colitis. A single-center study in Japan reported a significantly higher likelihood of continuing Infliximab treatment in patients with CD (71.4%) compared to those with UC (29.6%) over a median follow-up of 38 months.<sup>[7]</sup> Primary non-response and secondary loss of response were also significantly more common in the UC cohort.<sup>[7]</sup>

The landmark REACH trial, an open-label study of 112 pediatric patients with moderate to severe Crohn's disease, demonstrated that 58% achieved clinical remission with Infliximab induction therapy.<sup>[8]</sup> Of those who responded, 56% maintained remission with maintenance therapy every 8 weeks.<sup>[8]</sup>

## Safety Profile of Infliximab

The safety of Infliximab in pediatric IBD is a critical consideration. Adverse events can range from infusion reactions to more serious events like infections and malignancies.

A study on the long-term durability of Infliximab in Japanese pediatric IBD patients reported that adverse events leading to discontinuation occurred in 3.6% of patients, including one case of leukemia and one serious infusion reaction.<sup>[7]</sup> Another long-term follow-up of a Dutch cohort found that 15.2% of patients developed an infection during Infliximab therapy, and 12.1% experienced an immediate allergic reaction.<sup>[9]</sup> Despite these events, the study concluded that Infliximab maintenance therapy is generally safe and effective in pediatric CD.<sup>[9]</sup>

Propensity score matching has not revealed substantial differences in serious adverse events between Adalimumab and Infliximab.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy and safety of Infliximab in pediatric IBD from various studies.

Table 1: Comparative Efficacy of Infliximab vs. Adalimumab in Pediatric Crohn's Disease

| Outcome                                    | Infliximab | Adalimumab     | Study                                   |
|--------------------------------------------|------------|----------------|-----------------------------------------|
| Steroid-Free Clinical Remission at 1 Year  | 59%        | 63%            | Propensity Score-Matched Cohort[5]      |
| Combined SFCR and CRP Remission at 1 Year  | 59%        | 54%            | Propensity Score-Matched Cohort[5]      |
| Treatment Intensification                  | 47%        | 14%            | Propensity Score-Matched Cohort[5]      |
| Drug Discontinuation at 1 Year             | 10%        | 12%            | Propensity Score-Matched Cohort[5]      |
| Steroid-Free Clinical Remission by EOI     | 46.9%      | 93.8%          | Retrospective Study (Ileocolonic CD)[6] |
| Steroid-Free Clinical Remission by Week 52 | Comparable | Comparable     | Retrospective Study (Ileocolonic CD)[6] |
| Maintenance of Endoscopic Remission (RR)   | 1.00       | 1.07 (vs. IFX) | Meta-analysis[2][3][4]                  |

Table 2: Efficacy of Infliximab in Pediatric Crohn's Disease (REACH Trial)

| Outcome                                | Percentage of Patients |
|----------------------------------------|------------------------|
| Clinical Remission on Induction        | 58%[8]                 |
| Maintenance of Remission (at 54 weeks) | 56%[8]                 |

Table 3: Long-Term Durability and Safety of Infliximab in Pediatric IBD (Japanese Cohort)

| Outcome                                          | Crohn's Disease                                   | Ulcerative Colitis        |
|--------------------------------------------------|---------------------------------------------------|---------------------------|
| Continuation of IFX Treatment (median 38 months) | 71.4% <a href="#">[7]</a>                         | 29.6% <a href="#">[7]</a> |
| Primary Non-Response                             | 0.0% <a href="#">[7]</a>                          | 18.5% <a href="#">[7]</a> |
| Secondary Loss of Response                       | 21.4% <a href="#">[7]</a>                         | 51.9% <a href="#">[7]</a> |
| Adverse Events Leading to Discontinuation        | \multicolumn{2}{c}{\{3.6% <a href="#">[7]</a> \}} |                           |

## Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data. Below are summaries of the experimental protocols for key studies.

### Propensity Score-Matched Analysis (Adalimumab vs. Infliximab)

- Study Design: A prospective cohort study of pediatric patients with Crohn's disease naive to biologics.[\[1\]](#)
- Patient Population: 100 patients were initially included, with 75 meeting the inclusion criteria. Of these, 62 were matched by propensity score (31 in the Adalimumab group and 31 in the Infliximab group).[\[1\]](#)
- Intervention: Patients received either Adalimumab or Infliximab as their first anti-TNF therapy.
- Primary Outcome: Time to treatment escalation.[\[1\]](#)
- Secondary Outcomes: Primary non-response and serious adverse events.[\[1\]](#)
- Statistical Analysis: Propensity score matching was used to balance baseline characteristics between the two treatment groups. A multivariate analysis was performed to identify predictors of treatment escalation.[\[1\]](#)

## Systematic Review and Meta-Analysis (Infliximab vs. Other Therapies)

- Data Sources: A systematic search of MEDLINE, Embase, and the Cochrane Central Register of Controlled Trials was conducted from inception to December 2017.[2][3][4]
- Study Selection: Randomized controlled trials (RCTs) and prospective cohort studies comparing Infliximab with an active control in pediatric Crohn's disease were included.[2][3][4]
- Data Extraction and Analysis: Two reviewers independently screened studies, extracted data, and assessed the risk of bias. Meta-analyses were performed using a random-effects model.[2][3][4]
- Primary Outcomes: Induction and maintenance of endoscopic remission, and the incidence of severe adverse effects.[2][3]

## REACH Trial (Open-Label Study of Infliximab in Pediatric CD)

- Study Design: An open-label study to evaluate the efficacy and safety of Infliximab in pediatric patients with moderate to severe Crohn's disease.[8]
- Patient Population: 112 pediatric patients.[8]
- Intervention: Patients received Infliximab at a dose of 5 mg/kg at weeks 0, 2, and 6 (induction). Responders were then randomized to receive maintenance infusions of 5 mg/kg every 8 or 12 weeks.[10]
- Primary Outcome: Clinical remission at week 10.[10]
- Secondary Outcome: Maintenance of clinical remission at week 54.[10]

## Visualizations

### Signaling Pathway of TNF- $\alpha$ and Infliximab's Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Infliximab neutralizes TNF- $\alpha$ , preventing its binding to receptors and subsequent inflammatory signaling.

## Experimental Workflow for a Comparative Clinical Trial

[Click to download full resolution via product page](#)

Caption: A typical workflow for a randomized controlled trial comparing Infliximab to another therapy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Adalimumab vs Infliximab in Pediatric Patients With Crohn's Disease: A Propensity Score Analysis and Predictors of Treatment Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Infliximab in Pediatric Crohn Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Infliximab in Pediatric Crohn Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Infliximab in Pediatric Crohn Disease: A Systematic Review and Meta-Analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Adalimumab vs Infliximab in Luminal Pediatric Crohn's Disease: Co....: Ingenta Connect [ingentaconnect.com]
- 6. Comparison of Clinical Outcomes in Pediatric Patients with Ileocolonic Crohn Disease Treated with Infliximab Versus Adalimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Response Durability of Infliximab for Pediatric Inflammatory Bowel Disease in Japan: A Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infliximab therapy in pediatric Crohn's disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infliximab dependency in pediatric Crohn's disease: long-term follow-up of an unselected cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Infliximab vs adalimumab: Points to consider when selecting anti-tumor necrosis factor agents in pediatric patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of Infliximab's safety and efficacy in pediatric IBD]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1251215#cross-study-comparison-of-infliximab-safety-and-efficacy-in-pediatric-ibd>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)